![molecular formula C27H20N4O6 B13431039 (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 3-[[4-[2-(1H-diazirin-3-yl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B13431039.png)
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 3-[[4-[2-(1H-diazirin-3-yl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 3-[[4-[2-(1H-diazirin-3-yl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate is a complex organic molecule with potential applications in various scientific fields. This compound features a benzimidazole core, a diazirine moiety, and a dioxolane ring, making it a unique structure with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The diazirine moiety can be introduced through the reaction of phenylhydrazine with chloroform in the presence of a base. The final step involves the coupling of the benzimidazole and diazirine intermediates with the dioxolane ring, which can be achieved through esterification reactions under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form N-oxides.
Reduction: The diazirine moiety can be reduced to form amines.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of benzimidazole.
Reduction: Amines from the diazirine moiety.
Substitution: Substituted dioxolane derivatives.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a photoaffinity label due to the diazirine moiety, which can form covalent bonds with biomolecules upon UV irradiation.
Medicine: Potential use as a drug candidate due to its unique structure and reactivity.
Industry: As a precursor for the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of this compound involves the diazirine moiety, which can form reactive carbene intermediates upon UV irradiation. These intermediates can covalently bind to nearby biomolecules, making this compound useful for studying protein interactions and mapping active sites in enzymes.
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: Commonly used in pharmaceuticals for their antimicrobial and anticancer properties.
Diazirine-containing compounds: Used as photoaffinity labels in biochemical research.
Dioxolane derivatives: Used in the synthesis of polymers and as solvents.
Uniqueness
This compound is unique due to the combination of the benzimidazole core, diazirine moiety, and dioxolane ring, which provides a versatile platform for various chemical reactions and applications. Its ability to form reactive intermediates upon UV irradiation makes it particularly valuable for biochemical studies.
特性
分子式 |
C27H20N4O6 |
|---|---|
分子量 |
496.5 g/mol |
IUPAC名 |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 3-[[4-[2-(1H-diazirin-3-yl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C27H20N4O6/c1-15-22(37-27(34)36-15)14-35-25(32)20-7-4-8-21-23(20)31(26(33)28-21)13-16-9-11-17(12-10-16)18-5-2-3-6-19(18)24-29-30-24/h2-12H,13-14H2,1H3,(H,28,33)(H,29,30) |
InChIキー |
SHYOKKQHHNMROG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC(=O)O1)COC(=O)C2=C3C(=CC=C2)NC(=O)N3CC4=CC=C(C=C4)C5=CC=CC=C5C6=NN6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl](/img/structure/B13430974.png)

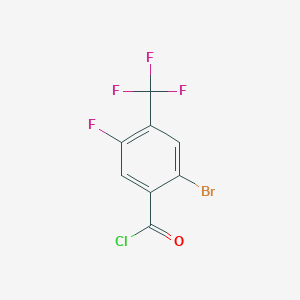
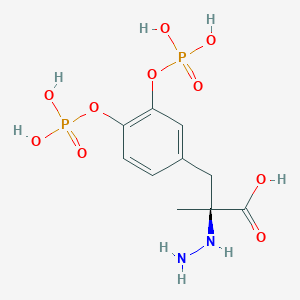
![3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid](/img/structure/B13430998.png)
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;hydrate](/img/structure/B13431001.png)
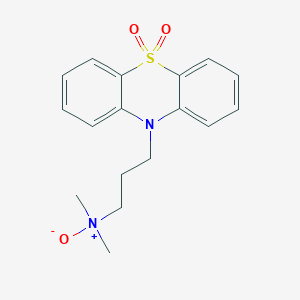


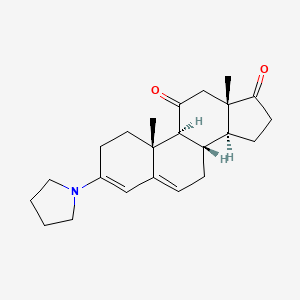
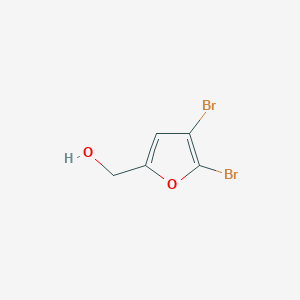
![5-chloro-7-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one](/img/structure/B13431029.png)

